Cas no 922106-85-2 (N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide)
N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide
- Benzamide, N-[4-(5-methoxy-2-benzofuranyl)-2-thiazolyl]-2-methyl-
- 922106-85-2
- SR-01000911787-1
- F2290-0082
- AKOS024636130
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-methylbenzamide
- SR-01000911787
- N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide
-
- Inchi: 1S/C20H16N2O3S/c1-12-5-3-4-6-15(12)19(23)22-20-21-16(11-26-20)18-10-13-9-14(24-2)7-8-17(13)25-18/h3-11H,1-2H3,(H,21,22,23)
- InChI Key: KEZKPEQQBJTCJY-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC(OC)=CC=C3O2)=CS1)(=O)C1=CC=CC=C1C
Computed Properties
- Exact Mass: 364.08816355g/mol
- Monoisotopic Mass: 364.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 92.6Ų
Experimental Properties
- Density: 1.332±0.06 g/cm3(Predicted)
- pka: 7.14±0.50(Predicted)
N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2290-0082-2μmol |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-5μmol |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-10μmol |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-20μmol |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-1mg |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-2mg |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-3mg |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-4mg |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-5mg |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2290-0082-10mg |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
922106-85-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide
N-4-(5-Methoxy-1-Benzofuran-2-Yl)-1,3-Thiazol-2-Yl-2-Methylbenzamide: A Comprehensive Overview
The compound with CAS No. 922106-85-2, known as N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-2-methylbenzamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
N-Benzofuran derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The presence of the methoxy group in the benzofuran ring further enhances the compound's stability and bioavailability, making it a valuable candidate for drug development. Recent studies have highlighted the role of such compounds in modulating cellular signaling pathways, particularly in cancer cells.
The thiazole ring in this compound contributes to its structural rigidity and electronic properties, which are crucial for its interaction with biological targets. Thiazole-containing molecules are known for their ability to act as inhibitors of various enzymes, including kinases and proteases. This makes N-4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl derivatives highly relevant in the field of medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound using multi-component reactions and microwave-assisted techniques. These methods not only improve yield but also reduce reaction time, making large-scale production feasible. The benzamide moiety at the core of the molecule plays a pivotal role in enhancing its solubility and permeability, which are critical factors for drug delivery systems.
Experimental studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Its ability to induce apoptosis in cancer cells suggests a potential role in chemotherapy. Furthermore, preclinical data indicate that it may also possess anti-inflammatory properties, making it a versatile candidate for treating chronic inflammatory diseases.
In terms of structural characterization, advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's purity and structure. These analyses have provided insights into its molecular interactions and conformational dynamics, which are essential for understanding its pharmacokinetic profile.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding sites on target proteins, providing a foundation for rational drug design. Such computational approaches are increasingly being utilized to optimize the compound's efficacy and minimize off-target effects.
Despite its promising attributes, further research is required to fully elucidate its mechanism of action and safety profile. Ongoing clinical trials are expected to provide critical insights into its therapeutic potential and pave the way for its translation into clinical practice.
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